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molecular formula C6H6F3N B8599025 2-(1-(Trifluoromethyl)cyclopropyl)acetonitrile

2-(1-(Trifluoromethyl)cyclopropyl)acetonitrile

Cat. No. B8599025
M. Wt: 149.11 g/mol
InChI Key: JYMXYBIKCBNMNO-UHFFFAOYSA-N
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Patent
US09334267B2

Procedure details

Treat a solution of (1-(trifluoromethyl)cyclopropyl)methyl 4-methylbenzenesulfonate (12 g, 40.8 mmol) in DMF (150 mL) with potassium cyanide (3.5 g, 53 mmol) and heat at 50-70° C. for 3 days. Treat the mixture with water, extract with EtOAc (3×), wash the combined organics with water, then brine, dry and concentrate under reduced pressure to give the title compound (2.4 g, 39% yield). 1H NMR (400 MHz, CDCl3): δ 2.81 (s, 2H), 1.24-1.18 (m, 2H), 0.95-0.92 (m, 2H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[CH2:12][C:13]2([C:16]([F:19])([F:18])[F:17])[CH2:15][CH2:14]2)(=O)=O)=CC=1.[C-:20]#[N:21].[K+].O>CN(C=O)C>[F:19][C:16]([F:17])([F:18])[C:13]1([CH2:12][C:20]#[N:21])[CH2:14][CH2:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1(CC1)C(F)(F)F
Name
Quantity
3.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 (± 10) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc (3×)
WASH
Type
WASH
Details
wash the combined organics with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C1(CC1)CC#N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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